(R)-4-Acetyl-1,4-oxazepane-2-carboxylic acid
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Overview
Description
(2R)-4-acetyl-1,4-oxazepane-2-carboxylic acid is a chemical compound that belongs to the class of oxazepanes. Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound is characterized by the presence of an acetyl group at the fourth position and a carboxylic acid group at the second position, with the (2R) configuration indicating the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-acetyl-1,4-oxazepane-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amino alcohol with an acyl chloride to form the oxazepane ring. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of (2R)-4-acetyl-1,4-oxazepane-2-carboxylic acid may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient than batch processes. The use of automated systems can also help in optimizing the reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-acetyl-1,4-oxazepane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane ketones, while reduction can produce oxazepane alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2R)-4-acetyl-1,4-oxazepane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-4-acetyl-1,4-oxazepane-2-carboxylic acid involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The carboxylic acid group can also form ionic bonds with positively charged residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-4-acetyl-1,4-oxazepane-2-carboxylic acid: can be compared with other oxazepane derivatives such as:
Uniqueness
The uniqueness of (2R)-4-acetyl-1,4-oxazepane-2-carboxylic acid lies in its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both an acetyl and a carboxylic acid group also provides a versatile platform for further chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H13NO4 |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
(2R)-4-acetyl-1,4-oxazepane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-3-2-4-13-7(5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
CFKVVJAKDIAYDZ-SSDOTTSWSA-N |
Isomeric SMILES |
CC(=O)N1CCCO[C@H](C1)C(=O)O |
Canonical SMILES |
CC(=O)N1CCCOC(C1)C(=O)O |
Origin of Product |
United States |
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